Sulfone, 2-chloroethyl p-nitrophenyl

Description

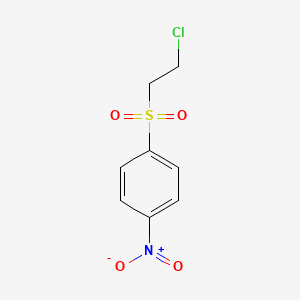

Sulfone, 2-chloroethyl p-nitrophenyl (CAS 6461-63-8) is an organosulfur compound characterized by a sulfonyl group (SO₂) bridging a 2-chloroethyl moiety and a p-nitrophenyl aromatic ring. Its molecular formula is C₈H₇ClNO₄S (ClCH₂CH₂-SO₂-C₆H₄-NO₂), with a molecular weight of 248.67 g/mol. This compound is structurally notable for combining alkylating (2-chloroethyl) and electron-withdrawing (p-nitrophenyl) groups, which influence its chemical reactivity and biological interactions.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-chloroethylsulfonyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-5-6-15(13,14)8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIHTHZQXELBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214857 | |

| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-63-8 | |

| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Thioethers to Sulfones Using Chlorine in Water

A patented industrially scalable method involves oxidizing thioethers (sulfides) in aqueous medium by feeding chlorine gas. The molar ratio of chlorine to thioether ranges from 2 to 10 times, ensuring complete oxidation to sulfone without over-oxidation or side reactions. The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 70–80 °C) with stirring.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reaction medium | Water | Environmentally friendly |

| Oxidant | Chlorine gas (Cl2) | Molar ratio Cl2:thioether = 2–10 |

| Temperature | 20–80 °C | Reaction time varies 2–28 hours |

| Work-up | Filtration, washing with water | High purity product (≥99%) |

| Yield | 89–96% | High yield and selectivity |

This method is advantageous due to simple operation, minimal waste water, and safety in industrial scale-up. It has been demonstrated for various sulfides including diphenyl sulfide and substituted phenyl sulfides, which are structurally related to 2-chloroethyl p-nitrophenyl sulfone.

Oxidation Using Recyclable Hypervalent Iodine Reagents

An alternative laboratory-scale method uses pseudocyclic benziodoxole derivatives as recyclable oxidants to convert sulfides to sulfoxides and sulfones under mild conditions. The reaction is performed in acetonitrile at room temperature with short reaction times (10 min to 1 hour). After oxidation, the sulfone can be isolated by chromatographic purification.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile | Anhydrous conditions preferred |

| Oxidant | Pseudocyclic benziodoxole derivatives | Recyclable, mild oxidant |

| Temperature | Room temperature | Short reaction time |

| Work-up | Extraction, drying, chromatography | High purity sulfone |

| Yield | ~79% (for related 2-chloroethyl phenyl sulfoxide) | Moderate to good yields |

This method is suitable for sensitive substrates and allows recovery of the oxidant byproduct, making it attractive for research applications.

Chemical Reactions Analysis

Types of Reactions: Sulfone, 2-chloroethyl p-nitrophenyl undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The sulfone group can be oxidized further to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed:

Aminophenyl Sulfone: Formed by the reduction of the nitro group.

Sulfonic Acids: Formed by the oxidation of the sulfone group.

Substituted Sulfones: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

Sulfones are widely used as intermediates in organic synthesis due to their ability to undergo various chemical transformations. The following table summarizes key reactions involving sulfone, 2-chloroethyl p-nitrophenyl:

Medicinal Chemistry Applications

Sulfone compounds have been investigated for their potential therapeutic effects. In particular, this compound has been studied for its interactions with biological targets:

- Anticancer Activity : Research indicates that sulfones can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated the effectiveness of related sulfone compounds in inhibiting tumor growth in vitro .

- Chemical Warfare Agent Neutralization : The compound has been explored as a potential neutralizing agent for sulfur mustard and other blister agents due to its ability to react with alkylating agents .

Environmental Impact Studies

The environmental fate of sulfone compounds is also a critical area of research:

- Degradation Pathways : Studies have focused on the degradation of sulfone compounds under various environmental conditions, assessing their persistence and toxicity .

- Toxicological Assessments : Toxicological studies have shown that compounds like this compound can pose risks to aquatic life and human health when released into the environment .

Case Studies

Several case studies highlight the practical applications and implications of this compound:

- Case Study 1: Anticancer Research : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant cell death at micromolar concentrations .

- Case Study 2: Chemical Warfare Simulation : In laboratory settings simulating exposure to chemical agents, the effectiveness of this sulfone in neutralizing toxic effects was assessed using various analytical techniques .

Mechanism of Action

The mechanism of action of Sulfone, 2-chloroethyl p-nitrophenyl involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This results in the formation of covalent bonds with the nucleophile, leading to the modification of the compound’s structure. The nitro group can also participate in redox reactions, further influencing the compound’s reactivity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties

Key Observations :

- Sulfone vs. Sulfide : Sulfones (SO₂) exhibit higher thermal stability and lower biodegradability than sulfides (S). Microbial degradation of sulfides (e.g., 2-chloroethyl sulfide) often proceeds via oxidation to sulfones, suggesting sulfones may persist in environmental systems .

Key Observations :

- Alkylating Activity: The 2-chloroethyl group in sulfones and nitrosoureas (e.g., carmustine) facilitates DNA crosslinking, contributing to cytotoxicity.

- VDAC Binding: Sulindac sulfone’s interaction with VDAC proteins highlights the role of sulfone moieties in modulating mitochondrial pathways.

Environmental and Chemical Reactivity

- Degradation Pathways : Sulfides (e.g., 2-chloroethyl sulfide) undergo microbial oxidation to sulfones but require further enzymatic cleavage for complete degradation. Sulfones like bis(p-chlorophenyl) sulfone resist hydrolysis, leading to bioaccumulation risks .

- Solubility and Bioavailability : The p-nitrophenyl group increases hydrophobicity (logP ~2.5), reducing aqueous solubility compared to sulfonic acids. This property may limit environmental mobility but enhance membrane permeability in biological systems .

Biological Activity

Sulfone, 2-chloroethyl p-nitrophenyl (CAS No. 6461-63-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHClNOS

- Molecular Weight : 239.7 g/mol

- Structure : Characterized by a sulfone group attached to a chloroethyl and nitrophenyl moiety, which influences its reactivity and interaction with biological systems.

Sulfone compounds often exhibit biological activity through various mechanisms, including:

- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as flavin-containing monooxygenase (FMO), which is involved in the metabolism of xenobiotics and drugs.

- Cellular Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways .

Anticancer Properties

Research indicates that sulfone derivatives exhibit cytotoxic effects on various cancer cell lines. For example:

- In vitro studies have shown that related compounds can enhance the sensitivity of cancer cells to chemotherapeutic agents, leading to increased apoptosis and reduced cell proliferation .

- A study involving HCT-116 colon cancer cells demonstrated that combining sulfone derivatives with resveratrol significantly increased apoptosis compared to controls .

Antimicrobial Activity

The nitro group in sulfone compounds is known for its antimicrobial properties:

- Nitro compounds have been documented to trigger redox reactions that can lead to microbial cell death. This includes activity against bacteria such as H. pylori and M. tuberculosis, indicating potential as therapeutic agents in infectious diseases .

Case Studies

Several studies have highlighted the biological activity of sulfone derivatives:

- Cytotoxicity in Cancer Models :

- Antimicrobial Efficacy :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:

- Absorption and Distribution : The compound's small molecular size facilitates absorption across biological membranes, while its interaction with transport proteins may influence its bioavailability.

- Toxicity Profiles : Studies indicate that at low doses, these compounds may exhibit minimal toxicity; however, higher concentrations can lead to adverse effects such as cellular disruption and metabolic dysregulation.

Summary of Findings

| Activity Type | Details |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; enhances sensitivity to chemotherapy. |

| Antimicrobial | Effective against various bacteria; triggers redox reactions leading to cell death. |

| Toxicity | Low doses show minimal toxicity; higher doses can disrupt cellular functions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloroethyl p-nitrophenyl sulfone, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation of the corresponding sulfide. For example, sulfones can be prepared via oxidation of sulfides using hydrogen peroxide or peracetic acid . Characterization involves 1H/13C NMR to confirm substitution patterns and HPLC-MS for purity assessment. Evidence from analogous sulfones (e.g., diphenyl sulfone) suggests using FT-IR to confirm sulfone group presence (C–S=O2 stretching at ~1300–1150 cm⁻¹) . Thermal stability can be preliminarily assessed via DSC/TGA to detect decomposition events .

Q. How is the crystal structure of 2-chloroethyl p-nitrophenyl sulfone determined, and what intermolecular interactions stabilize it?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For related sulfones (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide), hydrogen bonding (C–H⋯O) and π-π stacking are key stabilizing interactions . Computational tools like DFT can predict bond angles and torsion angles, which align with experimental data (e.g., nitro group torsion angles of ~16–160°) .

Advanced Research Questions

Q. What reaction mechanisms govern the thermal decomposition or elimination of 2-chloroethyl p-nitrophenyl sulfone under basic conditions?

- Methodological Answer : Studies on p-nitrophenyl sulfones suggest that electron-withdrawing groups (e.g., nitro) inhibit elimination reactions. For example, in refluxing pyridine, p-nitrophenyl sulfones fail to eliminate due to resonance stabilization of the sulfone group, whereas less electron-deficient analogs react readily . Mechanistic analysis via GC-MS and kinetic studies (e.g., varying base strength) can elucidate pathways. Contradictory data may arise from solvent polarity effects, requiring multivariate experimental design .

Q. How do substituents on the aryl ring influence the reactivity of 2-chloroethyl aryl sulfones in polymer curing applications?

- Methodological Answer : The nitro group enhances thermal stability but may reduce reactivity in crosslinking. For example, bis(2-chloroethyl) ether-based phthalonitrile polymers cured with aromatic amines (e.g., bis[4-(4-aminophenoxy)phenyl]sulfone) show stability up to 400°C . TGA-FTIR can track volatile byproducts during curing, while DMA evaluates glass transition temperatures. Contradictions in curing efficiency may stem from steric hindrance vs. electronic effects .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of sulfone derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. DSC can identify polymorphs (e.g., melting point variations in phenyl vinyl sulfone: 67–69°C ). Solubility studies in mixed solvents (e.g., benzene:methylene chloride) should follow IUPAC guidelines to standardize conditions . Hansen solubility parameters may rationalize inconsistencies in partition coefficients (e.g., log P values in hexane-acetonitrile systems) .

Key Contradictions & Resolutions

- Contradiction : p-Nitrophenyl sulfones show variable reactivity in elimination reactions vs. stable curing performance in polymers .

- Resolution : Reactivity depends on electronic environment (nitro group stabilizes sulfone, reducing elimination) and application-specific conditions (high-temperature curing vs. solution-phase reactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.